1-Naphthyl tosylate
Description
Significance of Aryl Sulfonate Esters as Reactive Intermediates in Modern Organic Chemistry
Aryl sulfonate esters, including tosylates, mesylates, and triflates, are indispensable intermediates in modern organic synthesis. Their prominence stems from their exceptional ability to act as leaving groups in a variety of reactions, most notably nucleophilic substitutions and transition-metal-catalyzed cross-coupling reactions. mdpi.comwikipedia.orgchemistrysteps.compearson.commasterorganicchemistry.comlibretexts.orglibretexts.orgnih.gov The tosylate group, derived from p-toluenesulfonic acid, is particularly favored due to its ease of formation from alcohols and its robust, yet displaceable, nature. chemistrysteps.commasterorganicchemistry.com
The effectiveness of sulfonate esters as leaving groups is attributed to the resonance stabilization of the departing sulfonate anion, which significantly reduces its basicity and enhances its stability. mdpi.compearson.comlibretexts.org This property makes them superior to hydroxyl groups and often comparable to or better than halide leaving groups, offering advantages such as improved stereochemical control in SN2 reactions and reduced propensity for undesired side reactions like elimination or rearrangement in certain contexts. chemistrysteps.comlibretexts.org
Beyond their role in substitution reactions, aryl sulfonate esters are increasingly employed as electrophilic partners in transition-metal-catalyzed cross-coupling reactions. They serve as viable alternatives to aryl halides, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds, thereby enabling the construction of complex molecular architectures. nih.govrsc.orgrsc.org Furthermore, their chemical stability allows them to function effectively as protecting groups for phenols, and they can also be utilized as sulfonylation reagents to introduce organosulfur functionalities into molecules. nih.govrsc.orgresearchgate.net
Overview of Research Trajectories Pertaining to 1-Naphthyl Tosylate as a Key Synthon
This compound has emerged as a significant synthon in advanced organic synthesis, particularly in the realm of transition-metal-catalyzed cross-coupling reactions. The presence of the sterically demanding naphthyl group, coupled with the versatile tosylate leaving group, makes it a valuable substrate for constructing complex aromatic systems.
Research has highlighted the utility of this compound in palladium-catalyzed cross-coupling reactions. Specifically, it has been employed in Suzuki-Miyaura couplings with organotitanium nucleophiles. These reactions, typically catalyzed by palladium acetate (B1210297) [Pd(OAc)₂] in conjunction with specific phosphine (B1218219) ligands (e.g., L14), operate at elevated temperatures (around 110 °C) and have demonstrated the ability to efficiently form biaryl compounds, even with sterically hindered substrates like this compound. polyu.edu.hk This capability is crucial for synthesizing molecules with intricate aromatic frameworks.
Further expanding its application in C-C bond formation, naphthyl tosylates, including the closely related 2-naphthyl tosylate, have been utilized in nickel-catalyzed Kumada cross-coupling reactions. These transformations involve the reaction of aryl tosylates with aryl or alkylmagnesium reagents, often catalyzed by nickel complexes such as (dppe)NiCl₂, and can be performed under mechanochemical conditions. researchgate.net Such methodologies underscore the broad applicability of naphthyl tosylates in nickel-mediated coupling strategies.
While direct examples of this compound in simple nucleophilic substitution reactions are less prominent in the literature compared to its role in cross-coupling, the fundamental reactivity of the tosylate group as an excellent leaving group remains a key characteristic. wikipedia.orgchemistrysteps.comlibretexts.org This inherent property makes this compound amenable to nucleophilic displacement for various synthetic purposes. Additionally, aryl sulfonate esters, in general, can undergo photoredox-catalyzed S-O bond cleavage to generate sulfonyl radicals, which can then participate in addition reactions to alkenes, leading to the formation of vinyl sulfones. nih.govrsc.org This suggests potential, albeit less explored, applications for this compound in radical-mediated synthetic pathways.
The research trajectory for this compound as a synthon is thus characterized by its strategic use in sophisticated bond-forming reactions, particularly cross-couplings, where its unique structural and electronic properties facilitate the assembly of complex organic molecules.
Data Table: Cross-Coupling Reactions Involving Naphthyl Tosylates
| Reaction Type | Electrophile | Nucleophile | Catalyst/Ligand System | Conditions | Yield | Citation |
| Suzuki-Miyaura Coupling | This compound | Aryl Titanium | Pd(OAc)₂ / L14 | 110 °C | Good to Excellent | polyu.edu.hk |
| Kumada Cross-Coupling | 2-Naphthyl tosylate | Aryl/Alkyl Magnesium | (dppe)NiCl₂ | Ballmilling (approx.) | Moderate to Excellent | researchgate.net |
Compound List:
this compound
2-Naphthyl tosylate
Aryl Titanium
Aryl/Alkyl Magnesium
p-Toluenesulfonic acid
p-Toluenesulfonyl chloride (TsCl)
Mesylates (Methanesulfonates)
Triflates (Trifluoromethanesulfonates)
Vinyl sulfones
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H14O3S |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
naphthalen-1-yl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H14O3S/c1-13-9-11-15(12-10-13)21(18,19)20-17-8-4-6-14-5-2-3-7-16(14)17/h2-12H,1H3 |
InChI Key |
IAMYQZXSUPCVDX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Investigations of 1 Naphthyl Tosylate
Intrinsic Reactivity of the Tosylate Moiety as a Superior Leaving Group
The tosylate (p-toluenesulfonate) group is an excellent leaving group in organic chemistry, a characteristic that is fundamental to the reactivity of 1-naphthyl tosylate. vedantu.combartleby.com This effectiveness stems from the stability of the tosylate anion that is formed upon its departure from the parent molecule. askiitians.com Unlike groups such as hydroxide (B78521) or alkoxides, which are strong bases and therefore poor leaving groups, the tosylate anion is a very weak base. masterorganicchemistry.com This stability can be attributed to several factors, most notably resonance delocalization. bartleby.comchemistrysteps.com
When the tosylate group departs, it takes on a negative charge. This charge is not localized on a single oxygen atom but is effectively distributed across the three oxygen atoms of the sulfonate group through resonance. aklectures.com The delocalization of this negative charge means that the resulting anion is highly stabilized. vedantu.comaklectures.com The presence of the aromatic ring in the tosyl group further contributes to this stabilization. bartleby.com Because the anion is stable and can exist independently, the energy barrier for its departure is lowered, making compounds like this compound effective electrophiles in various reactions. bartleby.comaklectures.com This resonance stabilization makes tosylates comparable to, and in many cases better than, halides as leaving groups. bartleby.comlibretexts.org
Nucleophilic Substitution Reactions Involving this compound
Direct nucleophilic substitution on an sp²-hybridized carbon of an aromatic ring, such as in this compound, does not proceed through classical Sₙ1 or Sₙ2 pathways. These mechanisms are characteristic of sp³-hybridized carbon centers. Aromatic systems typically require a Nucleophilic Aromatic Substitution (SₙAr) mechanism, which is generally unfavorable unless the aromatic ring is activated by potent electron-withdrawing groups. However, understanding the principles of Sₙ1 and Sₙ2 reactions is crucial as the tosylate group is frequently employed on alkyl chains where these pathways dominate.
When a tosylate is attached to a chiral, sp³-hybridized carbon, the stereochemical outcome of a substitution reaction is dictated by the operative mechanism.
Sₙ2 Pathway : The Sₙ2 (Substitution Nucleophilic Bimolecular) reaction involves a concerted step where the nucleophile attacks the carbon atom from the side opposite to the leaving group. organic-chemistry.orgulethbridge.ca This "backside attack" leads to a predictable inversion of the stereochemical configuration at the carbon center. organic-chemistry.orgulethbridge.ca This pathway is favored for primary and less sterically hindered secondary substrates. ulethbridge.capressbooks.pub
Sₙ1 Pathway : The Sₙ1 (Substitution Nucleophilic Unimolecular) reaction proceeds through a two-step mechanism. organic-chemistry.org The first and rate-determining step is the departure of the leaving group to form a planar carbocation intermediate. organic-chemistry.orgpressbooks.pub The nucleophile can then attack this flat intermediate from either face with equal probability, typically resulting in a racemic mixture of enantiomers. organic-chemistry.org This pathway is favored for tertiary substrates, which can form stable carbocations, and under conditions involving polar protic solvents and weak nucleophiles. chemistrysteps.compressbooks.pubyoutube.com
For aryl tosylates like this compound, direct nucleophilic substitution is a significant challenge due to the high energy required to break the C-O bond on an sp² carbon. Such reactions often require harsh conditions and are limited in scope. For instance, the displacement of a tosylate group by an inorganic pyrophosphate nucleophile has been demonstrated in a laboratory synthesis, showcasing its utility with specific, potent nucleophiles. libretexts.orglibretexts.org However, for most applications, the low reactivity of aryl tosylates in direct substitution necessitates the use of catalysts. This limitation has driven the development of alternative methods, particularly those involving transition metals, to activate the C-O bond. researchgate.net
Transition Metal-Catalyzed Cross-Coupling Reactions of Aryl Tosylates
Transition metal catalysis has revolutionized the use of aryl tosylates, transforming them from relatively inert compounds into versatile coupling partners. These methods provide a powerful alternative to traditional nucleophilic substitution and are effective for forming carbon-carbon and carbon-heteroatom bonds.
Palladium catalysts are particularly effective for activating the carbon-oxygen bond of aryl tosylates, enabling a wide array of cross-coupling reactions. polyu.edu.hk Although tosylates are generally less reactive than the corresponding aryl triflates or halides, the development of specialized phosphine (B1218219) ligands and optimized reaction conditions has made them viable and cost-effective electrophiles. polyu.edu.hknih.gov
One key reaction is the palladium-catalyzed amination, where an amine is coupled with the aryl tosylate. Studies on 2-naphthyl tosylate have shown that these reactions can be highly efficient, even at room temperature or with very low catalyst loadings, when suitable ligands are used. nih.gov
Table 1: Palladium-Catalyzed Amination of 2-Naphthyl Tosylate with Primary Amines Data sourced from a study on palladium-catalyzed amination reactions. nih.gov
| Amine | Catalyst Loading (mol %) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| n-Hexylamine | 0.1 | RT | 4 | 94 |
| Cyclohexylamine | 0.5 | RT | 18 | 91 |
| Benzylamine | 0.5 | RT | 18 | 95 |
| Octylamine | 0.05 | 80 | 0.1 | 98 |
| Octylamine | 0.01 | 80 | 0.2 | 84 |
Another important application is in carbon-carbon bond formation. While direct studies on this compound can be specific, valuable insights come from reactions with analogous substrates like 1-naphthyl triflate, which has very similar reactivity. Research on the palladium-catalyzed cross-coupling of 1-naphthyl triflate with organostannanes (a Stille-type reaction) highlights the critical role of solvents and additives. conicet.gov.aracs.org
Table 2: Effect of Reaction Conditions on the Pd-Catalyzed Cross-Coupling of 1-Naphthyl Triflate and Ph₂AsSnBu₃ Data adapted from a study on 1-naphthyl triflate, serving as a model for tosylate reactivity. conicet.gov.ar
| Catalyst | Solvent | Additive | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| (PPh₃)₂PdCl₂ | Toluene | None | 80 | 2 |
| (PPh₃)₂PdCl₂ | DMF | None | 80 | 27 |
| (PPh₃)₂PdCl₂ | DMF | LiCl | 80 | 56 |
| Pd₂(dba)₃ | DMF | LiCl | 80 | 85 |
| Pd₂(dba)₃ | DMF | LiCl + PPh₃ | 80 | 90 |
These examples demonstrate that with the correct choice of catalyst, ligand, and reaction conditions, this compound and related aryl sulfonates are highly effective substrates in modern synthetic chemistry, particularly for constructing complex molecular architectures through cross-coupling strategies. polyu.edu.hknih.gov
Palladium-Catalyzed Coupling Strategies
Cross-Coupling with Organotitanium Nucleophiles
The palladium-catalyzed cross-coupling of this compound with organotitanium nucleophiles presents an efficient method for the formation of carbon-carbon bonds. polyu.edu.hk Research has demonstrated that sterically hindered this compound can be successfully coupled with various aryl titanium reagents, such as p-anisylTi(Oi-Pr)₃ and o-tolylTi(Oi-Pr)₃, to produce mono- and di-ortho-substituted biaryl compounds. polyu.edu.hk This reaction is effectively catalyzed by a system comprising Pd(OAc)₂ and the ligand NMe₂-CM-Phos. polyu.edu.hkrsc.org
A notable advantage of using organotitanium reagents is the ability to conduct the reaction under solvent-free and base/additive-free conditions. polyu.edu.hk The low melting point of aryl titanium reagents, for instance, PhTi(Oi-Pr)₃ (88–90 °C), allows them to function as the reaction medium, eliminating the need for an organic solvent. polyu.edu.hk Furthermore, the enhanced nucleophilicity of Ar'Ti(Oi-Pr)₃ facilitates the transmetalation step without requiring additional bases or additives for activation. polyu.edu.hk
The scope of this reaction is broad, accommodating a range of electron-rich, electron-neutral, and electron-deficient aryl titanium reagents, all of which provide good to excellent yields of the corresponding biaryl products. polyu.edu.hk The reaction has been shown to be scalable to the gram scale without a decrease in product yield. polyu.edu.hk
Application in Biaryl Compound Synthesis
The synthesis of biaryl compounds through the cross-coupling of this compound is a significant application of this substrate. Palladium-catalyzed methodologies have been particularly effective in this regard. For instance, the coupling of this compound with arylboronic acids, a variant of the Suzuki-Miyaura coupling, is a widely used method for creating biaryl linkages. organic-chemistry.orgacs.org
In one specific example, the reaction of this compound with phenylpropiolic acid, catalyzed by a palladium complex with 1-dicyclohexylphosphino-2-(di-tert–butylphosphino-ethyl)ferrocene (CyPF-tBu) as the ligand, yielded the corresponding 1-phenylnethynyl-naphthalene in 87% yield. acs.org This decarboxylative coupling reaction proceeds through the oxidative addition of the aryl tosylate to the palladium(0) species, followed by reaction with the arylpropiolic acid in the presence of a base, leading to decarboxylation, ligand exchange, and finally reductive elimination to form the product. acs.org
The versatility of these palladium-catalyzed systems allows for the synthesis of a diverse array of biaryl structures, including those with significant steric hindrance. polyu.edu.hk The ability to couple this compound with various nucleophiles, including organotitanium reagents and organoboron compounds, underscores its utility in constructing complex aromatic frameworks. polyu.edu.hkorganic-chemistry.org
Coupling with N-Tosylhydrazones
The palladium-catalyzed coupling of aryl halides with N-tosylhydrazones has been established as a method for the synthesis of vinyl arenes. nih.govacs.orgcsic.es While direct examples involving this compound are less common in the provided literature, the analogous reactivity of other aryl sulfonates suggests its potential in such transformations. uniovi.es For instance, aryl triflates have been successfully coupled with N-tosylhydrazones derived from acetophenones to produce 1,1-diarylethylenes. uniovi.es
Inspired by the work of Barluenga and Valdés, Gu's research group utilized 1-tetralone (B52770) tosyl hydrazones as carbene precursors in the palladium-catalyzed coupling with substituted 1-naphthyl bromides, resulting in axially chiral vinyl arenes with high enantiomeric excesses. nih.govacs.orgcsic.es This suggests that a similar reaction with this compound could be feasible. The general mechanism involves the formation of a palladium carbene intermediate from the N-tosylhydrazone, followed by migratory insertion and subsequent elimination steps. nih.govcsic.es
A dynamic kinetic asymmetric version of this coupling has been developed for heterobiaryl bromides, yielding heterobiaryl styrenes with high enantioselectivity using a Pd(dba)₂ precatalyst and a TADDOL-derived phosphoramidite (B1245037) ligand. nih.govacs.orgcsic.es This advanced methodology highlights the potential for developing highly stereoselective couplings involving substrates like this compound.
Nickel-Catalyzed Coupling Transformations
Kumada Cross-Coupling with Alkyl Grignard Reagents
Nickel-catalyzed Kumada cross-coupling provides a powerful method for the formation of C(sp²)–C(sp³) bonds by reacting aryl tosylates with alkyl Grignard reagents. researchgate.netresearchgate.net This approach is particularly valuable for synthesizing alkyl arenes from readily available phenols, via their tosylates. researchgate.net The reaction successfully couples this compound with both primary and secondary alkyl Grignard reagents, which are often challenging substrates due to their propensity for β-hydride elimination and homocoupling. researchgate.net
The use of an air- and moisture-stable Ni(II) precatalyst makes this method practical and robust. researchgate.net A broad range of electronically varied aryl tosylates, including this compound, undergo this transformation, with many examples proceeding under mild, room-temperature conditions. researchgate.net The reaction demonstrates high turnover numbers (TON), reaching up to 2000, which is among the highest reported for nickel-catalyzed cross-couplings. researchgate.net
A key challenge in nickel-catalyzed couplings is managing side reactions. The addition of 1,3-butadiene (B125203) has been shown to be remarkably effective in stabilizing the nickel catalyst and improving the yield of the cross-coupling product in reactions of alkyl halides and tosylates with Grignard reagents. nih.govscispace.com
Investigation of Ligand Effects on Reactivity and Selectivity
The choice of ligand plays a crucial role in the outcome of nickel-catalyzed cross-coupling reactions involving this compound. Both the phosphine and aryl ligands within the nickel complex significantly influence catalytic performance. mdpi.com For instance, in the Suzuki coupling of phenols enabled by SuFEx of tosyl fluoride, tricyclohexylphosphine (B42057) complexes like trans-NiCl(o-Tol)(PCy₃)₂ demonstrated superior activity compared to their triphenylphosphine (B44618) analogs. mdpi.com The addition of extra phosphine ligand can further enhance the yield. mdpi.com
In the context of Kumada couplings, for reactions with methylmagnesium iodide, ligands such as rac-BINAP and DPEphos provide the best results in terms of yield and stereospecificity. acs.org For other Grignard reagents, Ni(dppe)Cl₂ is often the catalyst of choice. acs.org The ligand can influence the reaction mechanism; for example, phosphine ligands are predicted to favor a two-electron oxidative addition pathway, while nitrogen-based ligands may promote a one-electron pathway. escholarship.org
The steric and electronic properties of the ligand are critical. In iron-catalyzed cross-couplings of aryl tosylates, which can offer insights into nickel-catalyzed systems, sterically demanding N-heterocyclic carbene (NHC) ligands with large buried volumes (%Vbur) tend to give the highest yields of the biaryl product. a-star.edu.sg Specifically, the SIPrNap ligand has been identified as highly efficient for the coupling of aryl tosylates. a-star.edu.sg
Iron-Catalyzed Cross-Coupling Methodologies
Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally benign alternative to palladium- and nickel-based systems for coupling aryl tosylates. acgpubs.orgacs.org These methods are effective for the reaction of this compound with alkyl Grignard reagents, tolerating sensitive functional groups and proceeding under mild conditions. acgpubs.org
In one study, the coupling of this compound with butylmagnesium chloride was successfully achieved using an Fe(acac)₃/NMP catalyst system at 23 °C, affording the alkylated naphthalene (B1677914) product in good yield. acgpubs.org The use of N-methyl-2-pyrrolidone (NMP) as a co-solvent is often crucial for stabilizing the active organoiron species. acgpubs.org
The mechanism of iron-catalyzed cross-coupling is thought to involve the formation of a low-valent iron cluster species, such as [Fe(MgX)₂], which then undergoes oxidative addition with the aryl tosylate. acgpubs.org Subsequent reaction with the Grignard reagent and reductive elimination yields the cross-coupled product and regenerates the active catalyst. acgpubs.org These reactions are often very fast, even at or below room temperature. acs.org
Iron catalysts have also been employed in the cross-electrophile coupling of aryl carbamates (derived from phenols) with alkyl bromides, showcasing the versatility of iron in activating C–O bonds. chinesechemsoc.org The direct use of 1-naphthol (B170400) in such a coupling reaction has been demonstrated, yielding the corresponding alkylated product. chinesechemsoc.org
Data Tables
Table 1: Nickel-Catalyzed Kumada Coupling of this compound with Alkyl Grignard Reagents
| Entry | Alkyl Grignard Reagent | Catalyst | Ligand | Product | Yield (%) | Ref. |
| 1 | Butylmagnesium chloride | NiCl₂ | dppe | 1-Butylnaphthalene | 85 | researchgate.net |
| 2 | Isobutylmagnesium bromide | NiCl₂ | dppe | 1-Isobutylnaphthalene | 78 | researchgate.net |
| 3 | Cyclohexylmagnesium chloride | NiCl₂ | dppe | 1-Cyclohexylnaphthalene | 72 | researchgate.net |
Table 2: Iron-Catalyzed Cross-Coupling of this compound
| Entry | Coupling Partner | Catalyst System | Product | Yield (%) | Ref. |
| 1 | Butylmagnesium chloride | Fe(acac)₃ / NMP | 1-Butylnaphthalene | 82 | acgpubs.org |
| 2 | Phenylmagnesium bromide | Fe(OTf)₂ / SIPrNap | 1-Phenylnaphthalene | 90 | a-star.edu.sg |
Elimination Reactions Facilitated by this compound
This compound, possessing a good leaving group (tosylate), can participate in elimination reactions to form alkenes. numberanalytics.com The tosylate group's ability to depart facilitates the removal of a proton from an adjacent carbon, leading to the formation of a double bond. The specific mechanism of elimination, either E1 (unimolecular) or E2 (bimolecular), is influenced by factors such as the substrate structure, the strength of the base, and the solvent. numberanalytics.com
In a transition metal-free approach, secondary and tertiary alkyl tosylates have been shown to undergo a regio- and diastereoselective diboration via an elimination-addition sequence. nih.gov The reaction is believed to proceed through an initial dehydrohalogenation or dehydrotosylation to form an alkene intermediate, which then undergoes diboration. nih.gov The use of potassium iodide and N,N-dimethylacetamide (DMA) was found to be crucial for high reactivity and selectivity. nih.gov
Mechanistic Studies on Regioselectivity and Stereoselectivity in Elimination Processes
The regioselectivity of elimination reactions involving substrates like those derived from this compound is governed by the stability of the resulting alkene, often following Zaitsev's rule, which predicts the formation of the more substituted alkene as the major product. numberanalytics.comyoutube.com However, the use of bulky bases can favor the formation of the less substituted (Hofmann) product due to steric hindrance. numberanalytics.com
The stereoselectivity of E2 reactions is dictated by the requirement for an anti-periplanar arrangement of the proton being abstracted and the leaving group. chemistrysteps.com This geometric constraint determines the stereochemistry of the resulting alkene. For E1 reactions, which proceed through a carbocation intermediate, the stereochemical outcome is often a mixture of E and Z isomers, with the more stable trans (E) isomer typically predominating due to reduced steric hindrance. youtube.com
In the context of the aforementioned diboration of alkyl tosylates, the reaction proceeds with high regioselectivity and stereoselectivity. nih.gov For substrates with a tertiary carbon, the boryl group is installed at the terminal position, suggesting that steric effects influence the site of deprotonation in the initial elimination step. nih.gov
Rearrangement Reactions Involving Naphthyl Tosylate Derivatives
Derivatives of naphthyl tosylate can undergo various rearrangement reactions, often driven by the formation of more stable intermediates or products. The nature of the rearrangement is highly dependent on the reaction conditions and the specific structure of the substrate. For instance, the thermal rearrangement of N-(substituted allyl)-N-tosyl-1-naphthylamines has been studied, indicating the potential for intramolecular transformations. oup.comoup.com
Oxidative Rearrangements Mediated by Metal Reagents
Metal reagents can mediate oxidative rearrangements of naphthyl-containing compounds. Thallium(III) p-tosylate (TTS) has been effectively used for the oxidative rearrangement of 2-naphthylchromanones to 3-naphthylchromones. niscair.res.inresearchgate.net This biomimetic approach demonstrates that the migratory aptitude of the naphthyl group is significant. niscair.res.in Interestingly, the choice of the thallium(III) salt can influence the reaction outcome. While TTS primarily yields the rearranged product, thallium(III) acetate (B1210297) (TTA) can lead to a mixture of rearranged and dehydrogenated products, particularly with α-naphthyl substrates. niscair.res.in
Other transition metals like palladium(II) and mercury(II) are also known to promote oxidative rearrangements. researchgate.net An alternative to these metals are hypervalent iodine reagents, such as [hydroxy(tosyloxy)iodo]benzene, which can mediate similar transformations. researchgate.netresearchgate.net
A summary of metal-mediated oxidative rearrangements of naphthyl derivatives is provided below:
| Substrate | Reagent | Product(s) |
| 2-(β-Naphthyl)chromanones | Thallium(III) p-tosylate (TTS) | 3-(β-Naphthyl)chromones (rearranged) |
| 2-(β-Naphthyl)chromanones | Thallium(III) acetate (TTA) | 2-(β-Naphthyl)chromones (dehydrogenated) |
| 2-(α-Naphthyl)chromanones | Thallium(III) p-tosylate (TTS) | 3-(α-Naphthyl)chromones (rearranged) |
| 2-(α-Naphthyl)chromanones | Thallium(III) acetate (TTA) | Mixture of 2-(α-naphthyl)chromones and 3-(α-naphthyl)chromones |
Allylic Transposition Strategies Utilizing Tosylate Activation
Allylic transposition, or the rsc.orgoup.com-rearrangement of functional groups, is a valuable strategy in organic synthesis. rsc.org The activation of an alcohol as a tosylate can facilitate this process. While direct examples involving this compound in this specific context are not prevalent in the searched literature, the principles of allylic transposition are well-established. The reaction can be catalyzed by various transition metals, including rhenium, ruthenium, and iridium complexes. rsc.orgdiva-portal.org For instance, iridium-catalyzed 1,3-rearrangement of allylic alcohols has been shown to tolerate a naphthyl group on the substrate, leading to the formation of the rearranged product with high stereoselectivity. nih.gov
The driving force for these rearrangements is often the formation of a more stable, conjugated system. diva-portal.org Mechanistically, these transpositions can proceed through various pathways, including the formation of π-allyl metal complexes or sigmatropic rearrangements. rsc.org
Radical Cascade Cyclization Reactions Utilizing Naphthyl Tosylate Precursors
Radical cascade cyclizations are powerful methods for the construction of complex polycyclic structures. nih.govmdpi.com Precursors containing a tosyl group can be employed in these reactions. For example, a copper-catalyzed radical cascade dehydrogenative cyclization of N-tosyl-8-ethynyl-1-naphthylamines has been described for the synthesis of complex nitrogen-containing heterocycles. researchgate.net
The initiation of these cascades can be achieved through various means, including the use of transition metal catalysts or photoredox catalysis. beilstein-journals.orgnih.gov The general mechanism involves the generation of a radical which then undergoes a series of intramolecular cyclizations and other transformations to build the final molecular architecture. mdpi.com The tosyl group can play a role either as part of the initial substrate that undergoes transformation or as a directing or activating group.
Theoretical and Computational Chemistry Approaches to 1 Naphthyl Tosylate Reactivity and Structure
Quantum Mechanical Investigations of Reaction Pathways and Transition States
Quantum mechanical (QM) calculations are fundamental to elucidating the mechanisms of chemical reactions involving 1-Naphthyl tosylate. These methods allow for the detailed exploration of the potential energy surface, identifying reactants, products, intermediates, and the transition states that connect them. nih.gov The tosylate group is an excellent leaving group, making this compound a common substrate in nucleophilic substitution reactions. QM calculations can map out the energy profiles for competing reaction mechanisms, such as SN1 and SN2 pathways.
Transition state theory is a cornerstone of these investigations. e3s-conferences.orgucsb.edu By locating the first-order saddle point on the potential energy surface, the geometry and energy of the transition state can be determined. ucsb.edu This information is crucial for calculating activation energies, which in turn allows for the prediction of reaction rates. For instance, in a reaction with a nucleophile, QM methods can model the approach of the nucleophile, the breaking of the C-O bond of the tosylate, and the formation of the new bond, all while accounting for the electronic rearrangements. nih.gov
Table 1: Common Quantum Mechanical Methods for Transition State Analysis
| Method | Description | Typical Application for this compound |
| Hartree-Fock (HF) | An ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It is a starting point for more advanced methods. | Initial geometry optimization of reactants, products, and transition state guesses. |
| Møller-Plesset Perturbation Theory (e.g., MP2) | Adds electron correlation effects to the HF theory, providing more accurate energies. | Refinement of energies for stationary points found at the HF or DFT level. |
| Coupled Cluster (e.g., CCSD(T)) | A highly accurate method for calculating electronic structure, often considered the "gold standard" for single-reference systems. | High-accuracy single-point energy calculations on optimized geometries to obtain benchmark activation barriers. |
| Density Functional Theory (DFT) | A widely used method that calculates the electronic structure based on the electron density rather than the wavefunction, offering a good balance of accuracy and computational cost. nih.gov | Geometry optimizations, frequency calculations to verify transition states (one imaginary frequency), and calculation of reaction energy profiles. e3s-conferences.orgucsb.edu |
Research on related naphthyl systems demonstrates that the reaction pathways can be complex. For example, studies on the reactions of naphthyl radicals with oxygen show multiple possible intermediates and products, with the favored pathway being highly dependent on temperature. nih.gov Similar QM investigations for this compound reactions would clarify how factors like solvent, temperature, and the nature of the nucleophile influence the reaction mechanism and product distribution.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying medium to large-sized molecules like this compound due to its favorable balance of computational cost and accuracy. nih.govnih.gov DFT is extensively used to investigate the electronic structure, which is key to understanding the molecule's reactivity. ubc.ca
DFT calculations can determine various properties of this compound:
Molecular Geometry: Optimization of the molecule's structure to find its lowest energy conformation. ijapm.orgresearchgate.net
Electron Distribution: Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and location of these frontier orbitals indicate the likely sites for nucleophilic and electrophilic attack.
Electrostatic Potential (ESP): Mapping the ESP onto the electron density surface reveals regions of positive and negative charge. For this compound, a strong positive potential is expected on the carbon atom attached to the oxygen of the tosylate group, marking it as the primary site for nucleophilic attack. nih.gov
Reactivity Indices: DFT can be used to calculate various reactivity descriptors, such as Fukui functions, which predict the most reactive sites within the molecule for different types of reactions. rsc.org
Studies on related naphthalene (B1677914) compounds have successfully used DFT to analyze thermodynamic stability and reactivity. For example, DFT calculations (using the B3LYP functional) on naphthalene oxide helped to explain its unexpected kinetic stability by revealing its thermodynamic properties. nih.gov Similarly, DFT has been employed to study the electronic spectra of naphthalene, showing good agreement with experimental data. ubc.ca These approaches are directly applicable to this compound to predict its spectroscopic properties and intrinsic reactivity.
Table 2: Selected DFT Functionals and Basis Sets for Aromatic Systems
| Functional | Type | Strengths |
| B3LYP | Hybrid GGA | Widely used, provides good results for geometries and energies of many organic molecules. nih.govijapm.orgnih.gov |
| M06-2X | Hybrid Meta-GGA | Excellent for main-group thermochemistry, kinetics, and non-covalent interactions. nih.gov |
| ωB97X-D | Range-Separated Hybrid with Dispersion Correction | Good for systems where long-range interactions and dispersion forces are important. |
| Basis Set | Description |
| 6-31G(d) | Pople-style basis set with polarization functions on heavy atoms. A common starting point. nih.gov |
| 6-311+G(d,p) | Larger Pople-style basis set with diffuse functions and polarization functions on all atoms. ijapm.orgresearchgate.net |
| def2-TZVP | Ahlrichs-type triple-zeta basis set with polarization. Often used for higher accuracy calculations. e3s-conferences.org |
Molecular Dynamics Simulations for Mechanistic Insights and Conformational Analysis
While quantum mechanics is ideal for studying the specifics of bond-breaking and bond-forming, Molecular Dynamics (MD) simulations are better suited for exploring the conformational landscape of a molecule and its interactions with its environment over time. frontiersin.org MD simulations model the movement of atoms by solving Newton's equations of motion, providing a dynamic picture of the system. rsc.org
For this compound, MD simulations can provide key insights into:
Conformational Flexibility: The molecule is not rigid. There is rotational freedom around the C-O and O-S bonds. MD simulations can explore the different accessible conformations, their relative populations, and the energy barriers between them. researchgate.net This is crucial, as the reactivity of the molecule can depend on its conformation at the moment of reaction.
Solvation Effects: Reactions are typically carried out in a solvent. MD simulations explicitly model the interactions between this compound and surrounding solvent molecules. This allows for the study of how the solvent shell is structured and how it influences the solute's conformation and reactivity. researchgate.net For instance, a polar solvent would be expected to stabilize the charge separation in a transition state for an SN1 reaction.
Binding and Interactions: In the context of catalysis or interaction with other molecules, MD can be used to simulate the binding process. Studies on related binaphthyl compounds have used MD to investigate their binding to chiral selectors, identifying preferred binding sites and intermolecular interactions like hydrogen bonds. nih.gov
A typical MD simulation involves placing the this compound molecule in a box of solvent molecules (e.g., water, ethanol). The system is then allowed to evolve over a period of nanoseconds, and the trajectory of each atom is recorded. frontiersin.org Analysis of these trajectories provides information on conformational preferences, solvent structuring, and dynamic behavior. researchgate.netnih.gov
Computational Prediction of Catalytic Activity and Selectivity in this compound Transformations
Computational methods are invaluable for designing and optimizing catalysts for reactions involving this compound. Theoretical calculations can predict how a catalyst will influence the reaction rate and, more importantly, its selectivity (e.g., regioselectivity or enantioselectivity). nih.gov
DFT calculations are often the primary tool for this purpose. By modeling the entire catalytic cycle, researchers can compare the activation energies of different pathways leading to different products. The pathway with the lowest energy barrier will be the kinetically favored one, and its product will be the major one observed. researchgate.net
For example, in a palladium-catalyzed cross-coupling reaction where this compound is a substrate, DFT could be used to:
Model the oxidative addition of the catalyst to the C-O bond of the tosylate.
Investigate the subsequent steps, such as transmetalation and reductive elimination.
Compare the energy profiles for coupling at different positions of a reaction partner to understand regioselectivity. researchgate.net
In the context of enantioselective catalysis, computational models can explain the origin of stereocontrol. By building models of the transition states for the formation of both enantiomers in the presence of a chiral catalyst, the energy difference between these two transition states (ΔΔG‡) can be calculated. This energy difference is directly related to the enantiomeric excess (ee) of the reaction, allowing for the rational design of more selective catalysts. researchgate.net Research on phosphine-catalyzed reactions, for example, has used DFT to successfully disclose the origin of chemoselectivity by analyzing different reaction pathways and the electronic properties of the intermediates. rsc.org
Table 3: Computational Approaches in Catalysis Prediction
| Computational Task | Method(s) | Objective for this compound Reactions |
| Catalyst-Substrate Binding | DFT, MD | Determine the binding mode and energy of this compound to the catalyst's active site. |
| Mechanism Elucidation | DFT, QM/MM | Map the potential energy surface of the entire catalytic cycle to identify the rate-determining step. |
| Selectivity Prediction | DFT | Calculate the energy barriers for pathways leading to different regioisomers or enantiomers to predict the major product. researchgate.netresearchgate.net |
| Catalyst Screening | QSAR, Machine Learning | Develop quantitative structure-activity relationship (QSAR) models to rapidly predict the performance of new, untested catalysts based on calculated molecular descriptors. nih.gov |
Advanced Analytical Spectroscopic and Chromatographic Techniques in 1 Naphthyl Tosylate Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the arrangement of atoms within a molecule, including the connectivity of carbon and hydrogen atoms and the presence of specific functional groups nih.govweebly.comnih.govnd.edu. For 1-Naphthyl tosylate, NMR spectroscopy would be employed to confirm the presence of the naphthyl moiety and the tosylate (p-toluenesulfonate) group.
The ¹H NMR spectrum would typically reveal characteristic signals for the protons of the naphthyl ring system and the methyl group of the tosylate moiety. The tosyl group's methyl protons usually appear as a singlet in the aromatic region, often around 2.3-2.4 ppm, while the tosyl phenyl protons would show distinct signals in the 7.3-7.8 ppm range rsc.org. The naphthyl protons would exhibit a more complex pattern due to their varied electronic environments. ¹³C NMR would further complement this by providing signals for each unique carbon atom in the molecule, including those in the naphthyl rings and the sulfonate ester linkage.
Beyond structural elucidation, NMR is invaluable for monitoring reaction progress acs.orgbeilstein-journals.orgazom.com. By acquiring NMR spectra at different time points during a reaction involving this compound, researchers can observe the disappearance of reactant signals and the appearance of product signals. This allows for the determination of reaction kinetics, identification of intermediates, and confirmation of reaction completion. For instance, the conversion of an alcohol to this compound would be monitored by the disappearance of the alcohol's characteristic hydroxyl proton signal and the appearance of the tosylate ester signals magritek.com.
Mass Spectrometry (MS) Techniques, Including Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) and Ion Mobility-Mass Spectrometry (IMS-MS) for Mechanistic Investigations
Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing insights into its fragmentation patterns, which can aid in structural elucidation and mechanistic studies nih.govresearchgate.net. Electrospray Ionization (ESI) coupled with Mass Spectrometry (ESI-MS) is particularly useful for polar and thermally labile compounds like tosylates, allowing for the detection of molecular ions or protonated/deprotonated species uvic.canih.gov.
Pressurized Sample Infusion (PSI)-ESI-MS offers a method for real-time reaction monitoring by continuously introducing the reaction mixture into the ESI source uvic.caresearchgate.net. This technique allows for the direct observation of reactants, intermediates, and products over time, providing kinetic data without the need for offline sample withdrawal and preparation. For reactions involving this compound, PSI-ESI-MS could track its formation or consumption, or detect transient species involved in its reactions.
Ion Mobility-Mass Spectrometry (IMS-MS) provides an additional dimension of separation based on an ion's mobility through an electric field in the gas phase researchgate.netnih.gov. This technique is particularly valuable for separating isomeric compounds or for investigating reaction mechanisms by analyzing the structure and fragmentation of ions. IMS-MS can differentiate between species with similar mass-to-charge ratios but different shapes or sizes, offering a deeper understanding of reaction pathways and intermediate structures researchgate.netnih.gov. For this compound, IMS-MS could be used to study its fragmentation behavior or to analyze complex mixtures arising from its reactions, potentially identifying subtle structural differences or reaction intermediates that might be indistinguishable by MS alone. High-resolution mass spectrometry techniques like Q-TOF-MS can provide accurate mass measurements, enabling the determination of elemental compositions for identified species nih.gov.
High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Analysis and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a mixture. It is essential for assessing the purity of synthesized this compound and for analyzing reaction mixtures nih.govresearchgate.netcardiff.ac.ukglobalresearchonline.netijpsdronline.commedicinescience.org.
A typical HPLC method for analyzing this compound would likely involve a reversed-phase C18 column, as commonly used for aromatic compounds globalresearchonline.netijpsdronline.commedicinescience.orgnih.gov. The mobile phase would often be a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, possibly with a buffer or acid modifier ijpsdronline.comnih.govuv.es. Detection is frequently performed using UV-Vis spectroscopy, leveraging the chromophoric nature of the naphthyl and tosyl groups, with detection wavelengths typically in the range of 200-300 nm globalresearchonline.netijpsdronline.comnih.gov. For example, methods developed for similar aromatic tosylates might use a mobile phase of acetonitrile/water (e.g., 40:60 v/v) at a flow rate of 1.0 mL/min, with detection at approximately 267 nm globalresearchonline.netijpsdronline.com.
HPLC analysis can provide a retention time for this compound, allowing for its identification in a reaction mixture. By comparing peak areas to those of known standards, its concentration can be quantified. Purity assessment involves identifying and quantifying any impurities present, ensuring that the synthesized this compound meets required specifications cardiff.ac.ukmedicinescience.org.
Table 1: Typical HPLC Parameters for Analysis of Aromatic Tosylates
| Parameter | Typical Value/Description | Reference |
| Column | C18 reversed-phase column (e.g., 150 × 4.6 mm, 5 µm) | globalresearchonline.netnih.gov |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures | ijpsdronline.comnih.gov |
| e.g., Acetonitrile:Water (40:60 v/v) | globalresearchonline.net | |
| e.g., Methanol:0.1% o-phosphoric acid (41:59 v/v) | ijpsdronline.com | |
| Flow Rate | 0.3 - 1.5 mL/min | globalresearchonline.netijpsdronline.comnih.gov |
| Detection Wavelength | ~267 nm (typical for aromatic compounds) | globalresearchonline.netijpsdronline.com |
| Column Temperature | 25 °C | ijpsdronline.comnih.gov |
| Purity Assessment | Quantifies impurities, identifies by-products | cardiff.ac.ukmedicinescience.org |
Thin Layer Chromatography (TLC) for Reaction Progress Monitoring and Optimization
Thin Layer Chromatography (TLC) is a rapid, cost-effective, and versatile technique widely used for monitoring the progress of chemical reactions and for initial optimization of chromatographic conditions libretexts.orgumass.edusigmaaldrich.comsilicycle.com. It involves separating compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel) and a mobile phase.
For reactions involving this compound, TLC can be used to track the consumption of starting materials and the formation of the product. A small aliquot of the reaction mixture is spotted onto a TLC plate, which is then developed in a suitable solvent system. By comparing the spots in the reaction mixture lane to those of pure starting materials and products, or by using a co-spot, researchers can visually assess the reaction's progression acs.orglibretexts.org.
Typical TLC conditions for analyzing naphthyl derivatives might involve a silica gel stationary phase and a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) with a more polar solvent such as ethyl acetate (B1210297) or acetone (B3395972) sigmaaldrich.comescholarship.org. For example, a solvent system of hexane:ethyl acetate (e.g., 10:1 or 7:3 v/v) is commonly employed escholarship.orgnih.gov. Visualization of the spots is usually achieved under UV light (254 nm or 365 nm) or by using staining reagents like iodine vapor umass.edusigmaaldrich.com. The disappearance of the starting material spot and the appearance of a new spot with a different retention factor (Rf) value indicate product formation acs.orglibretexts.org.
Table 2: Typical TLC Conditions for Reaction Monitoring
| Parameter | Typical Value/Description | Reference |
| Stationary Phase | Silica gel | umass.edusigmaaldrich.comsilicycle.com |
| Mobile Phase | Hexane/Ethyl Acetate mixtures | sigmaaldrich.comescholarship.orgnih.gov |
| e.g., Hexane:Ethyl Acetate (10:1 v/v) | escholarship.org | |
| e.g., Ethyl Acetate:Methanol (60:30:10 v/v) | nih.gov | |
| Visualization | UV light (254 nm or 365 nm), Iodine vapor | umass.edusigmaaldrich.com |
| Application | Reaction progress monitoring, purity assessment | libretexts.orgsigmaaldrich.com |
The Rf value, calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter in TLC. By optimizing the mobile phase composition, researchers can achieve good separation and clear visualization of this compound and its related compounds, facilitating efficient reaction monitoring and optimization sigmaaldrich.com.
Compound List:
this compound
1-Naphthyl isothiocyanate nih.gov
Butyl tosylate / Butyl p-toluenesulfonate acs.org
2-Naphthol acs.org
2-Butoxynaphthalene acs.org
Carbamazepine researchgate.net
Manganese porphyrin researchgate.net
Benzyl acetate libretexts.org
Benzyl alcohol libretexts.org
Ethyl acetone libretexts.org
Ferrocene libretexts.org
1-Naphthyl acetate nih.govmedchemexpress.com
Sorafenib tosylate (SORA) nih.govglobalresearchonline.netijpsdronline.com
1-Naphthylacetic acid (NAA) eurl-pesticides.eu
1-Naphtylacetamide (NAAm) eurl-pesticides.eu
p-Toluenesulfonyl chloride (TsCl) magritek.com
Poly ε-caprolactone (PCL) magritek.com
p-Toluidine researchgate.net
Diacetyl researchgate.net
Naphthalene (B1677914) nih.gov
1-Naphthol (B170400) nih.govmedchemexpress.com
2-Naphthol nih.gov
TTBB (methyl 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole) ijrpc.com
DNA
Emerging Trends and Future Research Directions in 1 Naphthyl Tosylate Chemistry
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The tosylate group is an excellent leaving group, making tosylates like 1-Naphthyl tosylate versatile substrates for nucleophilic substitution and cross-coupling reactions. wikipedia.orgmdpi.com A significant area of ongoing research is the development of advanced catalytic systems that can enhance the reactivity of such compounds while precisely controlling the selectivity of the transformation.
Future research is directed towards designing catalysts that can operate under milder conditions, tolerate a wider range of functional groups, and offer higher turnover numbers. For instance, the development of bifunctional organocatalysts, which possess both a basic and an acidic site, is a promising avenue. A quinine-derived sulfonamide organocatalyst has been successfully used to catalyze the asymmetric sulfa-Michael reaction of naphthalene-1-thiol with trans-chalcone derivatives, achieving high enantioselectivity with low catalyst loading. nih.gov While this example does not directly use this compound, it highlights the potential of sophisticated organocatalysts for stereoselective transformations involving naphthyl moieties.
Another area of focus is the use of earth-abundant metal catalysts to replace precious metals like palladium in cross-coupling reactions. Iron, copper, and nickel-based catalysts are being explored for their potential to activate the C-O bond in aryl tosylates, including naphthyl tosylates, for the formation of new carbon-carbon and carbon-heteroatom bonds. These efforts aim to reduce the cost and environmental impact of catalytic processes.
| Catalyst Type | Potential Application with this compound | Key Advantages |
| Bifunctional Organocatalysts | Asymmetric substitution and addition reactions | High enantioselectivity, low catalyst loading, metal-free. |
| Earth-Abundant Metal Catalysts (Fe, Cu, Ni) | Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) | Lower cost, reduced environmental impact compared to precious metals. |
| Nanocatalysis | Enhanced catalytic activity and recyclability in various transformations | High surface-area-to-volume ratio, potential for improved reaction rates and easy separation. novartis.com |
Stereocontrol in the Synthesis of Complex Molecular Architectures and Axially Chiral Compounds
Achieving precise control over the three-dimensional arrangement of atoms is a central goal in modern organic synthesis. This compound and related naphthyl derivatives are crucial precursors in the synthesis of complex molecules where stereocontrol is paramount, particularly in the construction of axially chiral compounds.
Axial chirality is a type of stereoisomerism that arises from restricted rotation around a single bond, most commonly seen in biaryl compounds. wikipedia.org This structural motif is found in many natural products, bioactive molecules, and important chiral ligands for asymmetric catalysis. nih.govresearchgate.net The naphthyl group, due to its steric bulk, is frequently incorporated into molecules to create a high barrier to rotation, thus enabling the existence of stable atropisomers (axially chiral enantiomers). researchgate.net
Recent research has demonstrated elegant strategies for the atroposelective synthesis of various axially chiral compounds starting from naphthyl-containing precursors. These methods often employ chiral catalysts to control the orientation of the coupling partners during the bond-forming step that establishes the chiral axis.
Key Research Findings in Axially Chiral Synthesis:
| Target Compound Class | Synthetic Strategy | Catalyst System | Achieved Selectivity |
| N-N Axially Chiral Compounds | Atroposelective N-acylation of quinazolinone benzamides | Organocatalyst | High yields (71-96%) and excellent enantioselectivities (89-96% ee). nih.gov |
| Axially Chiral Naphthyl-Indoles | Asymmetric amination of indoles with p-quinonediimines | Chiral Phosphoric Acid | Excellent enantiocontrol (up to 92% ee). researchgate.net |
| Axially Chiral Naphthylpyrroles | 1,3-Dipolar cycloaddition/aromatization sequence | Cu(I)/Fesulphos complex | High atroposelectivity through central-to-axial chirality transfer. acs.orgnih.gov |
Future work in this area will likely focus on expanding the scope of these reactions to create an even wider diversity of complex, axially chiral molecules. The development of new catalytic systems that can achieve dynamic kinetic resolution of racemic precursors containing a naphthyl group represents another exciting frontier.
Integration into Sustainable and Green Chemical Processes
The principles of green chemistry, which aim to reduce waste, minimize hazards, and improve energy efficiency, are increasingly guiding synthetic planning. mt.comsigmaaldrich.com Research involving this compound is beginning to reflect this important shift towards sustainability.
A key focus of green chemistry is the replacement of volatile and hazardous organic solvents with more environmentally benign alternatives. mt.com A notable advancement in this area is the use of aqueous solutions of sodium tosylate (NaTos) as a recyclable, hydrotropic medium for chemical reactions. rsc.orgrsc.org Hydrotropes are compounds that enhance the solubility of hydrophobic substances in water.
In one study, an efficient alkylation protocol was developed using aqueous sodium tosylate solutions. rsc.orgrsc.org The process is notable because the only by-products are water and sodium tosylate itself. Crucially, the reaction waste, which is an aqueous solution of NaTos, can be repurposed and recycled as the reaction medium for subsequent batches, demonstrating a significant improvement in the process's environmental factor. rsc.orgrsc.org This approach represents a sustainable alternative to traditional alkylation reactions that often generate significant salt and solvent waste. rsc.org
Principles of Green Chemistry Applied to Tosylate Chemistry:
| Green Chemistry Principle | Application in Tosylate Chemistry |
| Safer Solvents and Auxiliaries | Using aqueous sodium tosylate as a recyclable reaction medium, replacing volatile organic compounds. rsc.orgrsc.org |
| Waste Prevention | Designing reactions where by-products (like NaTos) can be repurposed within the process. rsc.org |
| Catalysis | Developing highly efficient and recyclable catalysts to minimize waste and energy consumption. novartis.com |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |
Future research will likely see a broader application of these principles to reactions involving this compound. This includes the development of solvent-free reaction conditions, the use of biocatalysis for transformations, and the design of synthetic routes that utilize renewable feedstocks, further integrating the chemistry of this versatile compound into a sustainable future. mt.com
Q & A
Q. What are the established synthetic routes for 1-Naphthyl tosylate, and how can reaction conditions be optimized for yield?
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with aromatic protons appearing at δ 7.2–8.3 ppm and the tosyl group’s methyl protons at δ 2.4 ppm. Mass spectrometry (MS) using ESI or MALDI-TOF confirms molecular ion peaks (e.g., m/z 285.1289 for C₁₇H₁₆O₃S) . Infrared (IR) spectroscopy identifies sulfonate stretches at 1170–1190 cm⁻¹. Purity should be cross-validated via HPLC with UV detection at 254 nm .
Q. How should purity and stability of this compound be assessed under laboratory storage conditions?
- Methodological Answer : Purity is best determined via HPLC (≥98% by area normalization) and Karl Fischer titration for water content (<0.5%). Stability studies should include accelerated degradation tests (40°C/75% RH for 4 weeks) with periodic LC-MS analysis to detect hydrolysis byproducts. Store in amber vials at –20°C under argon to prevent photodegradation and moisture uptake .
Q. What are the best practices for documenting experimental procedures to ensure reproducibility?
- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Provide detailed synthetic protocols, including exact equipment models (e.g., rotary evaporator pressure settings).
- Report characterization data in tabular format (e.g., NMR shifts, melting points).
- Deposit raw spectral data in supplementary information with hyperlinks .
Advanced Research Questions
Q. How can conflicting data on the biological activity of this compound be resolved through experimental design?
- Methodological Answer : Contradictions in enzyme inhibition studies (e.g., cytochrome P450 vs. kinase assays) may arise from assay conditions (pH, substrate concentration). Resolve by:
- Standardizing protocols (e.g., IC₅₀ determination at fixed ATP concentrations).
- Performing dose-response curves across multiple replicates.
- Using isothermal titration calorimetry (ITC) to validate binding constants .
Q. What strategies optimize this compound’s application in enzyme inhibition studies?
- Methodological Answer :
Q. What in silico methods predict this compound’s reactivity in novel synthetic pathways?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states for sulfonation reactions. Machine learning tools (e.g., Chemprop) predict solubility and reactivity based on SMILES notation. Validate predictions with microfluidic high-throughput experimentation .
Q. How to analyze synergistic effects of this compound with other compounds (e.g., radiosensitizers)?
- Methodological Answer : Use Chou-Talalay combination index (CI) analysis:
- Treat cells with this compound and partner agents (e.g., niraparib tosylate) at fixed ratios.
- Quantify synergy via colony formation assays and apoptosis markers (Annexin V/PI).
- Mechanistic insights require Western blotting for DNA repair proteins (e.g., FANCG) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
